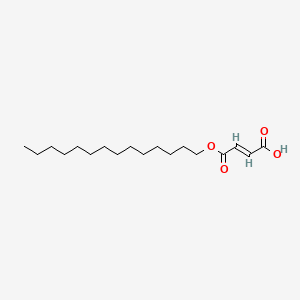
Tetradecyl hydrogen fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl hydrogen fumarate is an organic compound that belongs to the class of esters. It is derived from fumaric acid and tetradecanol. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This compound, in particular, has applications in various fields including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl hydrogen fumarate typically involves the esterification of fumaric acid with tetradecanol. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl hydrogen fumarate can undergo various chemical reactions including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Fumaric acid and tetradecanoic acid.
Reduction: Tetradecanol and fumaric acid derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
Tetradecyl hydrogen fumarate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin conditions and as a drug delivery agent.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of tetradecyl hydrogen fumarate involves its interaction with cellular membranes and proteins. The ester can penetrate cell membranes and interact with intracellular targets, leading to various biological effects. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl fumarate: Known for its use in the treatment of multiple sclerosis and psoriasis.
Diethyl fumarate: Used in organic synthesis and as a plasticizer.
Tetradecyl hydrogen sulfate: An anionic surfactant used in industrial applications.
Uniqueness
Tetradecyl hydrogen fumarate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its long alkyl chain provides hydrophobic characteristics, making it suitable for use in formulations requiring water-repellent properties. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry.
Propriétés
Numéro CAS |
45267-59-2 |
|---|---|
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(E)-4-oxo-4-tetradecoxybut-2-enoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20/h14-15H,2-13,16H2,1H3,(H,19,20)/b15-14+ |
Clé InChI |
DQHWXDMKGYBSRD-CCEZHUSRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


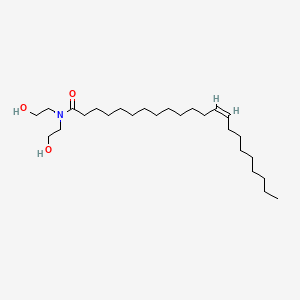

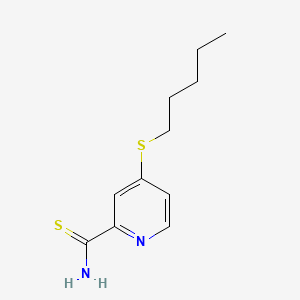
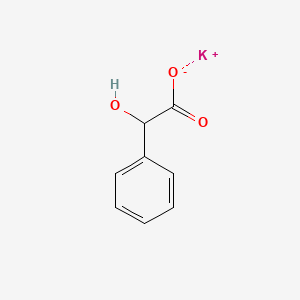
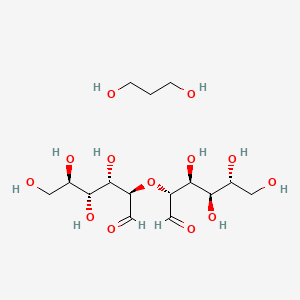
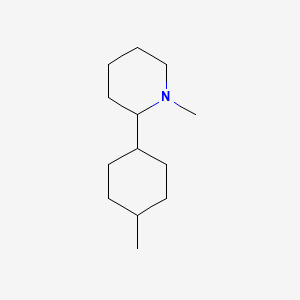
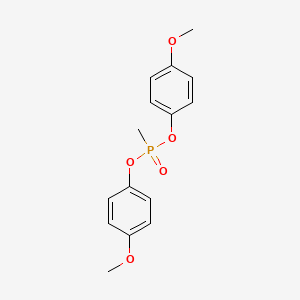
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
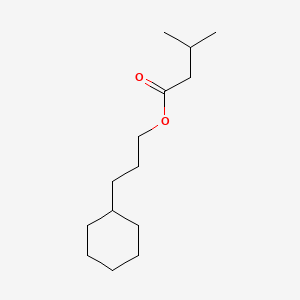
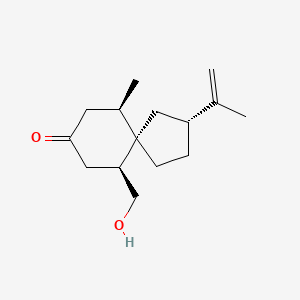


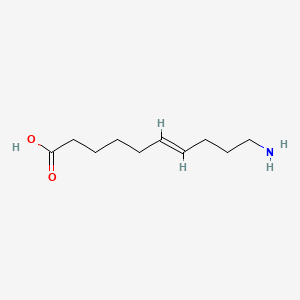
![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)
